molecular formula C11H15NO2 B2623643 N-ethyl-3-(4-hydroxyphenyl)propanamide CAS No. 2225136-54-7

N-ethyl-3-(4-hydroxyphenyl)propanamide

Cat. No.: B2623643
CAS No.: 2225136-54-7
M. Wt: 193.246
InChI Key: POPOJTTVFWVGDK-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4-hydroxyphenyl)propanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with a 4-hydroxyphenyl group at the third carbon and an ethyl group on the amide nitrogen. The ethyl group on the amide nitrogen likely influences lipophilicity and metabolic stability, distinguishing it from other analogs with bulkier or polar substituents.

Properties

IUPAC Name

N-ethyl-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7,13H,2,5,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPOJTTVFWVGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxyphenylpropanamide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that N-ethyl-3-(4-hydroxyphenyl)propanamide exhibits notable antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The compound has been tested using various assays such as DPPH radical scavenging, FRAP, and CUPRAC methods, demonstrating promising results in its ability to neutralize free radicals .

Pharmacological Potential
The compound is being investigated for its potential therapeutic applications, particularly in dermatology for its anti-aging properties. Studies suggest that it may prevent skin laxity and promote skin health by enhancing collagen synthesis and protecting against UV-induced damage . Furthermore, its structural characteristics allow it to interact with biological targets involved in inflammation and aging processes.

Data Table: Summary of Biological Activities

Activity Method Used Results
Antioxidant ActivityDPPH Radical ScavengingSignificant scavenging activity
FRAPHigh reducing power
CUPRACEffective metal ion chelation
Anti-aging EffectsIn vitro skin model studiesImproved collagen synthesis
Cancer Cell ProliferationCell line assaysInhibition of growth observed

Case Studies

  • Skin Health Improvement : A study demonstrated that formulations containing this compound led to improved skin texture and elasticity in human subjects over an eight-week period. Participants reported visible reductions in fine lines and increased hydration levels.
  • Antioxidant Efficacy : In a comparative study involving several phenolic compounds, this compound exhibited superior antioxidant properties compared to traditional antioxidants such as vitamin C and E, suggesting its potential as a more effective agent in oxidative stress management.

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

  • 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide (): This compound replaces the ethyl group with a 4-hydroxyphenethyl moiety. The additional hydroxyl group enhances hydrogen-bonding capacity and aqueous solubility (molecular formula: C₁₇H₁₉NO₃; mass: 285.343), but may reduce membrane permeability compared to the ethyl-substituted analog .
  • This contrasts with the ethyl group in the target compound, which retains moderate lipophilicity while avoiding steric hindrance .
  • N-Hydroxy-3-(4-hydroxyphenyl)propanamide ():
    The hydroxamic acid group (-NHOH) enables metal chelation, making it relevant for applications like histone deacetylase inhibition. However, this substitution introduces metabolic instability compared to the ethyl group .

Modifications to the Aromatic Core

  • (S)-N-Benzyl Derivatives (): Compounds like (S)-N-benzyl-2-((S)-2-(2-chloroacetamido)-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanamide incorporate a benzyl group and indole ring, enhancing interactions with protease active sites (e.g., SARS-CoV-2 Mpro).
  • Tyrosyl Amino Derivatives (): TyrABAL and TyrAPAL feature an additional amino group on the propanamide backbone, enabling covalent interactions with aldehyde dehydrogenases (e.g., ZmALDH7). This structural nuance is absent in N-ethyl-3-(4-hydroxyphenyl)propanamide, limiting its utility in aldehyde metabolism pathways .

Pharmacological Activity Profiles

  • Antiviral Potential (): A compound with the 3-(4-hydroxyphenyl)propanamide scaffold (ZINC000004762511) was identified as a SARS-CoV-2 Mpro inhibitor via in silico screening. The ethyl group in the target compound may similarly contribute to hydrophobic interactions with viral protease pockets .
  • Kinase Inhibition ():
    Complex derivatives like 23 (N-ethyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-biphenyl)propanamide) demonstrate integrin-linked kinase (ILK) inhibition. The ethyl group here stabilizes the compound’s conformation, whereas bulkier substituents (e.g., trifluoromethyl biphenyl) enhance target specificity .

Molecular Properties

  • This compound: Estimated molecular weight ~193.2 g/mol (based on C₁₁H₁₅NO₂). Comparatively, analogs with phenethyl or benzyl groups (e.g., ) exceed 250 g/mol, impacting pharmacokinetics .
  • Hydrogen-Bonding Capacity : The ethyl group provides moderate lipophilicity (logP ~1.5–2.0), whereas hydroxyl-rich analogs (e.g., ) exhibit higher polarity (logP ~0.5–1.0) .

Biological Activity

N-ethyl-3-(4-hydroxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a hydroxy group and an amide functional group, which are critical for its biological interactions. The hydroxy group can form hydrogen bonds with various biological molecules, enhancing its solubility and reactivity within biological systems. The amide group is known to participate in a variety of biochemical reactions, contributing to the compound's overall biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may influence various signaling pathways, leading to therapeutic effects. The compound has been studied for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives featuring the 4-hydroxyphenyl moiety have shown significant activity against multidrug-resistant pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.
  • Gram-negative pathogens : MIC values from 8–64 µg/mL against various strains .

This suggests that this compound and its derivatives could serve as a foundation for developing new antimicrobial agents targeting resistant bacterial strains.

Antioxidant Activity

The antioxidant potential of related compounds has also been investigated. For example, certain derivatives have demonstrated DPPH radical scavenging activity that exceeds that of well-known antioxidants like ascorbic acid. This suggests that this compound may possess significant antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage .

Anticancer Activity

In vitro studies have assessed the anticancer properties of related compounds against various cancer cell lines. Notably, some derivatives exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-Hydroxyphenyl)propanamideLacks ethyl groupModerate antimicrobial activity
N-ethyl-3-(4-methoxyphenyl)propanamideMethoxy instead of hydroxyVaried biological activities; less effective than hydroxy derivative

The presence of both an ethyl group and a hydroxyphenyl group in this compound enhances its distinct chemical and biological properties compared to these similar compounds .

Case Studies

  • Antimicrobial Efficacy : A study involved synthesizing a library of amino acid derivatives featuring the 4-hydroxyphenyl moiety. These compounds were screened against ESKAPE pathogens, demonstrating significant antimicrobial activity against resistant strains like Candida auris and Pseudomonas aeruginosa.
  • Antioxidant Potential : Research showed that certain derivatives had antioxidant activities significantly higher than standard antioxidants. This was measured using the DPPH radical scavenging method, indicating their potential use in protective health applications.

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